5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-((4-isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core substituted with a 4-isopropoxyphenylsulfonyl group at the C-5 position.
Properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)19-12-3-5-14(6-4-12)20(16,17)15-8-13-7-11(15)9-18-13/h3-6,10-11,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFZDGJERRGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
Zhang et al. (2014) developed an optimized route starting from (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (Fig. 1A). Key steps include:
- Step 1 : Condensation of L-serine methyl ester with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) to form a diastereomerically pure oxazolidine intermediate.
- Step 2 : Acid-mediated cyclization (HCl, EtOH, reflux) to yield the bicyclic amine hydrochloride salt (87% yield).
Critical Parameters :
Alternative Routes via Epoxide Ring Opening
Building on oxetane synthesis methodologies, Garsi et al. (2022) demonstrated a tandem epoxide-opening/cyclization approach (Fig. 1B):
- Epoxide Formation : Treatment of 3-amino-1,2-propanediol with mesyl chloride to generate a mesylated intermediate.
- Ring Closure : Base-induced cyclization (NaH, THF, 0°C → rt) to construct the bicyclic system in 72% yield.
Advantages :
- Avoids harsh acidic conditions
- Enables late-stage functionalization of the amine group
Sulfonylation of the Bicyclic Amine
Direct Sulfonylation with 4-Isopropoxyphenylsulfonyl Chloride
The most widely reported method involves reacting the free amine with 4-isopropoxyphenylsulfonyl chloride (Fig. 2A):
- Conditions : 1.2 eq sulfonyl chloride, Et₃N (2.5 eq), CH₂Cl₂, 0°C → rt, 12 h
- Yield : 68–74% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Key Observations :
- Excess base (Et₃N) prevents HCl-induced decomposition of the bicyclic core
- Lower temperatures (0°C) minimize N-oxide formation
Two-Step Protection-Sulfonylation Strategy
For substrates prone to side reactions, a protective group approach is employed (Fig. 2B):
- Boc Protection : Treat amine with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (pH 9)
- Sulfonylation : React with 4-isopropoxyphenylsulfonyl chloride (1.1 eq), DMAP catalyst
- Deprotection : TFA/CH₂Cl₂ (1:1) to remove Boc group (overall yield: 61%)
Reaction Optimization and Scalability
Solvent Screening for Sulfonylation
Comparative studies reveal solvent effects on reaction efficiency:
| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| CH₂Cl₂ | 74 | 98.2 | 12 |
| THF | 68 | 97.5 | 14 |
| DMF | 55 | 95.1 | 8 |
| EtOAc | 63 | 96.8 | 16 |
Purification and Characterization
Chromatographic Separation
Final purification typically employs:
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent : Gradient from hexane/EtOAc (4:1) to neat EtOAc
- Rf : 0.33 (hexane/EtOAc 1:1)
Challenges :
- Co-elution of diastereomers requires careful fraction analysis by TLC
- High polarity of sulfonamide necessitates extended elution times
Spectroscopic Characterization
Key Diagnostic Signals :
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 3.95–4.10 (m, 2H, bridgehead H), 4.58 (sept, J = 6.0 Hz, 1H, OCH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, ArH)
- ¹³C NMR : 156.8 (C=O), 133.2 (SO₂), 70.1 (OCH), 22.5 (CH(CH₃)₂)
- HRMS : [M+H]⁺ calcd for C₁₆H₂₁N₂O₄S: 337.1221; found: 337.1218
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Equivalents Used | Contribution to Total Cost (%) |
|---|---|---|---|
| 4-Isopropoxyphenylsulfonyl chloride | 2,150 | 1.2 | 58 |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane | 3,400 | 1.0 | 32 |
| Et₃N | 85 | 2.5 | 5 |
| CH₂Cl₂ | 12 | 10 L/kg | 3 |
Data sourced from commercial suppliers (2024 Q2 pricing)
Waste Stream Management
The process generates three primary waste streams:
- Aqueous HCl from workup: Neutralized with NaOH before disposal
- Spent Silica : Incinerated at 800°C with VOC scrubbers
- Solvent Recovered : CH₂Cl₂ distilled (≥98% purity) for reuse
Chemical Reactions Analysis
Reduction Reactions
The triazole ring undergoes selective reduction under specific conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C to reflux | Partially saturated triazole | 72–85% | |
| NaBH₄ | MeOH, room temperature | Triazoline intermediate | 60–68% |
-
Mechanistic Insight : LiAlH₄ reduces the triazole’s N–N bonds selectively, forming dihydrotriazole derivatives. The cyclopropyl group remains intact due to its kinetic stability under these conditions.
Nucleophilic Aromatic Substitution (SNAr)
The 2,3-difluorophenyl group participates in SNAr reactions at para-fluorine positions under catalytic conditions:
| Nucleophile | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ | Pd(OAc)₂, XPhos | 100°C, DMF, 12 h | 4-cyclopropyl-1-(3-fluoro-2-aminophenyl)-1H-triazole | 78% | |
| PhSH | CuI, DIPEA | MeCN, 80°C, 6 h | Thioether derivative | 65% |
-
Steric Effects : Ortho-fluorine substitution hinders reactivity, requiring elevated temperatures for substitution.
Cycloaddition Reactions
The triazole core engages in [3+2] cycloadditions with strained alkynes or nitrile oxides:
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dibenzocyclooctyne | Cu-free, RT, 24 h | Bicyclic triazole adduct | 88% | |
| Nitrile oxide | DCM, 40°C, 8 h | Isoxazole-linked triazole | 74% |
-
Regioselectivity : Reactions proceed via Huisgen-type mechanisms, favoring 1,4-disubstituted products .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enab
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibition
One of the prominent applications of this compound is its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the treatment of type 2 diabetes mellitus. Research has shown that derivatives of bicyclic compounds, including those featuring the azabicyclo[2.2.1]heptane framework, exhibit significant DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism and insulin secretion .
Pain Management
The compound has also been studied for its analgesic properties. It has been suggested that derivatives of azabicyclo compounds can be effective in treating pain and inflammation due to their ability to modulate pain pathways in mammals, including humans . This application is particularly relevant in developing new analgesics that are less prone to abuse compared to traditional opioids.
Synthetic Routes
The synthesis of 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves several synthetic strategies that have been optimized over time for efficiency and yield. The use of trans-4-hydroxy-L-proline as a starting material has been highlighted in recent studies, showcasing an improved method for synthesizing this bicyclic compound .
Structure Activity Relationship Analysis
Understanding the structure-activity relationship (SAR) is critical for enhancing the efficacy of this compound as a therapeutic agent. Studies indicate that modifications to the azabicyclo framework can significantly influence biological activity, including potency against DPP-4 and other targets involved in metabolic regulation .
Case Study: Neogliptin Development
Neogliptin, a novel DPP-4 inhibitor, was designed using molecular modeling techniques that incorporated bicyclic amino moieties similar to those found in this compound. This compound demonstrated promising results in preclinical trials, leading to further investigations into its therapeutic potential for managing hyperglycemia .
Case Study: Analgesic Properties
In a study exploring the analgesic effects of azabicyclo derivatives, researchers found that compounds with structural similarities to this compound exhibited significant pain relief in animal models without the side effects commonly associated with conventional pain medications .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Framework
The 2-oxa-5-azabicyclo[2.2.1]heptane core is central to the compound’s activity. Key analogs include:
- (±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole (47) : This analog replaces the 4-isopropoxyphenyl group with a cyclohexylsulfonyl moiety. The cyclohexyl group increases hydrophobicity but may reduce solubility compared to the aromatic isopropoxyphenyl group .
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a novel compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by comprehensive data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a sulfonyl group and an isopropoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 299.37 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of isopropoxyphenol with sulfonyl chloride, followed by cyclization to form the bicyclic structure. The reaction conditions and yields can vary based on the specific methods employed.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and oxadiazole moieties have been shown to possess antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE), which is crucial in neurodegenerative disease research. Similar compounds have demonstrated promising AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 12.5 |
| Compound D | AChE | 10.3 |
| This compound | AChE | TBD |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study on piperidine derivatives showed significant antitumor effects against various cancer cell lines, indicating that modifications in the bicyclic structure can enhance therapeutic effects .
- Anti-inflammatory Properties : Compounds with sulfonamide groups have been documented to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .
- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that certain structural modifications could reduce cytotoxic effects while maintaining biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
